5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic compound. The presence of both difluoromethyl and trifluoromethyl groups in its structure makes it an interesting subject for research due to the unique properties imparted by these fluorine-containing groups. These properties include increased metabolic stability, lipophilicity, and the ability to form strong hydrogen bonds, which are valuable in pharmaceutical and agrochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the introduction of difluoromethyl and trifluoromethyl groups into a pyrazole ring. One common method is the radical difluoromethylation and trifluoromethylation of pyrazole precursors. This process often employs reagents such as difluoromethyl bromide and trifluoromethyl iodide under radical conditions, facilitated by initiators like azobisisobutyronitrile (AIBN) and light or heat sources .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of fluorinated reagents in large-scale production requires careful handling and optimization to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .
Comparison with Similar Compounds
Similar Compounds
- 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid
- 5-(Difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the simultaneous presence of both difluoromethyl and trifluoromethyl groups. This dual fluorination enhances its chemical stability, lipophilicity, and biological activity compared to similar compounds with only one type of fluorinated group .
Properties
IUPAC Name |
5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2O2/c7-4(8)2-1(5(14)15)3(13-12-2)6(9,10)11/h4H,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEISKAOFWXITBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1C(F)(F)F)C(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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